molecular formula C14H11F3N2OS B5732745 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one

2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B5732745
M. Wt: 312.31 g/mol
InChI Key: RMOINYOZUJSSER-UHFFFAOYSA-N
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Description

2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one is a sulfur-containing pyrimidine derivative with a phenylethanone core. Its molecular structure features a pyrimidine ring substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 6, connected via a sulfanyl (-S-) bridge to a 1-phenylethan-1-one moiety.

Properties

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2OS/c1-9-7-12(14(15,16)17)19-13(18-9)21-8-11(20)10-5-3-2-4-6-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOINYOZUJSSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine-2-thiol with 1-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound A: 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone ()

  • Key Differences: Ring Saturation: Compound A has a tetrahydropyrimidine (partially saturated) ring, while the target compound features a fully aromatic pyrimidine ring. Saturation alters conformational flexibility and electronic properties. Substituents: Compound A includes a 4-fluorophenyl group and a sulfanylidene (C=S) group, whereas the target compound has a phenyl group and a sulfanyl ether (-S-) linkage.

Compound B : 3-oxo-N-phenyl-3-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazin}propanamide ()

  • Key Differences :
    • Functional Groups : Compound B contains a hydrazine (-NH-NH-) bridge instead of a sulfanyl group, introducing hydrogen-bonding capabilities distinct from the sulfur-based linkage in the target compound.
    • Electronic Effects : Both compounds share the trifluoromethylpyrimidine motif, but the hydrazine group in Compound B may reduce metabolic stability compared to the sulfanyl ether .

Elemental and Functional Group Analysis

Parameter Target Compound Compound A () Compound B ()
Molecular Formula C₁₄H₁₂F₃N₂OS (theoretical) C₁₃H₁₃FN₂OS C₁₅H₁₄F₃N₄O₂
Key Functional Groups Sulfanyl ether, CF₃, aromatic pyrimidine Sulfanylidene, CF₃, tetrahydropyrimidine Hydrazine, CF₃, pyrimidine
Elemental Analysis (C/H/N) Not reported Not explicitly provided Calcd.: C 57.32%, H 4.49%, N 17.83%

Research Implications

  • Bioactivity : The trifluoromethyl group in the target compound may enhance lipophilicity and resistance to oxidative degradation, similar to agrochemicals like trifloxystrobin. However, the absence of a sulfanylidene or hydrazine group could reduce polar interactions compared to Compounds A and B.

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